Product packaging for Butyltriphenylsilane(Cat. No.:CAS No. 2117-32-0)

Butyltriphenylsilane

Cat. No.: B15075446
CAS No.: 2117-32-0
M. Wt: 316.5 g/mol
InChI Key: KWKFOXFJSNJMAT-UHFFFAOYSA-N
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Description

Butyltriphenylsilane (CAS RN: 2117-32-0) is an organosilicon compound with the molecular formula C22H24Si and a molecular weight of 316.51 g/mol . This compound serves as a versatile building block and functional modifier in advanced materials research. A key application demonstrated in scientific literature is its use in the development of high-performance, solution-processed ultraviolet (UV) light-emitting diodes (LEDs) . Specifically, this compound has been employed to modify a phenanthro[9,10-d]imidazole-based fluorophore, creating a material that exhibits a high quantum yield and excellent solubility, which is critical for solution-based processing techniques . Non-doped solution-processed devices utilizing this this compound-modified material as the active layer have achieved high external quantum efficiency (ηext) of 1.76% with CIE coordinates confirming saturated UV emission, underscoring its significant value in optoelectronics research . As a reagent, it is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Si B15075446 Butyltriphenylsilane CAS No. 2117-32-0

Properties

CAS No.

2117-32-0

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

IUPAC Name

butyl(triphenyl)silane

InChI

InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3

InChI Key

KWKFOXFJSNJMAT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Traditional Alkylation of Triphenylchlorosilane with n-Butyllithium

Reaction Mechanism and Stoichiometry

The conventional synthesis involves the nucleophilic substitution of chlorine in triphenylchlorosilane ($$ \text{Ph}3\text{SiCl} $$) by an n-butyl group from n-butyllithium ($$ \text{C}4\text{H}9\text{Li} $$):
$$
\text{Ph}
3\text{SiCl} + \text{C}4\text{H}9\text{Li} \rightarrow \text{Ph}3\text{SiC}4\text{H}_9 + \text{LiCl}
$$
This reaction proceeds via a concerted four-center transition state , where the lithium atom coordinates with the chlorine leaving group, facilitating nucleophilic attack by the butyl anion.

Reaction Conditions and Optimization

  • Solvent : Anhydrous tetrahydrofuran (THF) or hexane, chosen for their ability to dissolve both reactants and stabilize intermediates.
  • Temperature : Conducted at −78°C to 25°C, with lower temperatures minimizing side reactions such as Wurtz coupling.
  • Atmosphere : Strictly inert (argon or nitrogen) to prevent hydrolysis of n-butyllithium.
Table 1: Traditional Method Parameters
Parameter Value/Range Source
Reaction Temperature −78°C to 25°C
Solvent THF or Hexane
Yield (Theoretical) 60–80%
By-product Lithium Chloride

Industrial-Scale Considerations

Large-scale production faces challenges in handling pyrophoric n-butyllithium. Patent US5523447A details safety protocols, including:

  • Lithium Dispersion : Using finely divided lithium metal to enhance surface area and reaction efficiency.
  • By-product Management : Lithium chloride is removed via filtration or aqueous extraction, avoiding hydrogen gas generation.

Continuous-Flow Microreactor Synthesis

Flow System Design and Advantages

Recent advancements employ T-shaped micromixers and tubular reactors to achieve precise control over reaction kinetics. Key components include:

  • Micromixers : Ensure rapid mixing of triphenylchlorosilane and n-butyllithium streams.
  • Temperature-Controlled Reactors : Maintain isothermal conditions (25–50°C) to prevent thermal degradation.

Reaction Dynamics in Flow

The flow method enhances mass transfer and reduces side reactions through:

  • Residence Time Modulation : Adjusting reactor length (ø = 250–1000 μm, L = 4–100 cm) to optimize conversion.
  • Stoichiometric Precision : Syringe pumps deliver reagents at calibrated flow rates (e.g., 2.0 mL/min for silane, 6.0 mL/min for n-butyllithium).
Table 2: Flow Microreactor Parameters
Parameter Value/Range Source
Flow Rate (Silane) 2.0 mL/min
Flow Rate (n-BuLi) 6.0 mL/min
Selectivity 81%
Temperature 25–50°C

Comparative Analysis with Batch Synthesis

  • Yield : Flow systems achieve 81% selectivity for Butyltriphenylsilane, surpassing batch methods in reproducibility.
  • Safety : Reduced exposure to pyrophoric reagents via enclosed systems.

Mechanistic Insights and Side Reactions

Competing Pathways

Both methods risk over-alkylation if excess n-butyllithium is used, forming undesired bis-alkylated products. Side reactions are mitigated by:

  • Stoichiometric Control : Limiting n-butyllithium to 1.05–1.2 equivalents.
  • Low-Temperature Quenching : Rapid addition of saturated ammonium chloride to terminate the reaction.

Role of Additives

  • Triethylamine : Scavenges HCl generated during side reactions, preventing acid-induced decomposition.
  • t-BuOK : Enhances nucleophilicity of n-butyllithium in flow systems.

Chemical Reactions Analysis

Reduction Reactions

tert-Butyl(triphenyl)silane acts as a reducing agent in organic transformations. Its silicon-hydrogen bond facilitates hydride transfer to electrophilic centers, such as carbonyl groups. For example:

RC(O)R’+(C6H5)3Si-t-BuRCH(OH)R’+(C6H5)3Si-O-t-Bu\text{RC(O)R'} + \text{(C}_6\text{H}_5\text{)}_3\text{Si-t-Bu} \rightarrow \text{RCH(OH)R'} + \text{(C}_6\text{H}_5\text{)}_3\text{Si-O-t-Bu}

Mechanistic studies indicate that the reaction proceeds via a radical-chain pathway, where the silane donates a hydrogen atom to a carbonyl intermediate, forming a silyl ether byproduct. The steric bulk of the tert-butyl group enhances selectivity by stabilizing transition states through non-covalent interactions.

Oxidation to Silanols

Under photocatalytic conditions, tert-butyl(triphenyl)silane undergoes oxidation to form silanols. A visible light-mediated protocol using the aminoquinolate B,B-diphenyl complex (AQDAB) as a catalyst achieves high yields :

Reaction Conditions

  • Catalyst: AQDAB (1.0 mol%)

  • Oxidant: O₂ (1 atm)

  • Solvent: DMSO/H₂O (1 mL/50 μL)

  • Light source: 456 nm blue Kessil lamp

  • Yield: 88% for triphenylsilanol (analogous reaction)

EntryVariation from Standard ConditionsYield
1None88%
2Without AQDABN.R.
3Air instead of O₂17%
4DMF instead of DMSO28%

This method is scalable, with gram-scale reactions retaining >80% efficiency .

Nucleophilic Substitution

The compound participates in nucleophilic substitutions, particularly with organolithium reagents. For example, reacting triphenylsilane with n-butyllithium yields n-butyltriphenylsilane :

(C6H5)3SiH+n-BuLi(C6H5)3Si-n-Bu+LiH\text{(C}_6\text{H}_5\text{)}_3\text{SiH} + \text{n-BuLi} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{Si-n-Bu} + \text{LiH}

Key Data

  • Yield: 63.5% for n-butyltriphenylsilane

  • Byproduct: Tetraphenylsilane (10.7% yield via disproportionation)

Disproportionation Reactions

In the presence of strong bases, tert-butyl(triphenyl)silane can undergo disproportionation. For instance, treatment with phenyllithium generates tetraphenylsilane and lithium hydride as side products :

2(C6H5)3Si-t-Bu(C6H5)4Si+t-BuSiH32\text{(C}_6\text{H}_5\text{)}_3\text{Si-t-Bu} \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{Si} + \text{t-BuSiH}_3

This reaction highlights the compound’s tendency to redistribute substituents under basic conditions .

Role in Radical Reactions

The silicon-hydrogen bond in tert-butyl(triphenyl)silane mediates radical-chain alkylation processes. For example, in thiol-catalyzed reactions, it generates carbon-centered radicals that add to alkenes:

RX+(C6H5)3Si-t-BuR+(C6H5)3Si-X-t-Bu\text{RX} + \text{(C}_6\text{H}_5\text{)}_3\text{Si-t-Bu} \rightarrow \text{R}^\bullet + \text{(C}_6\text{H}_5\text{)}_3\text{Si-X-t-Bu}

The tert-butyl group’s steric bulk minimizes undesired side reactions, improving radical stability and selectivity.

Comparative Reactivity

tert-Butyl(triphenyl)silane exhibits distinct reactivity compared to similar silanes:

CompoundReactivity Feature
TrimethylsilaneHigher reactivity, lower steric protection
tert-ButyldimethylsilaneModerate steric hindrance
TriphenylsilaneReduced hydride-donating ability

This table underscores how structural modifications influence reaction outcomes.

Scientific Research Applications

Butyltriphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which butyltriphenylsilane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydride donor or a radical initiator. The silicon atom in this compound can form strong bonds with various elements, facilitating different types of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butyltriphenylsilane with structurally related organosilicon compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications
This compound C22H24Si 316.51 Butyl group OLEDs, UV LEDs
Chlorotriphenylsilane C18H15ClSi 294.85 Chlorine atom Silylation agent, intermediates
Triphenylsilane C18H16Si 260.46 Hydrogen atom Hydrosilylation catalysis
tert-Butoxytriphenylsilane C22H24OSi 332.51 tert-Butoxy group Crystallography studies

Reactivity and Stability

  • This compound : The butyl group imparts moderate steric hindrance, reducing unwanted side reactions in polymerization processes. Its silicon center is less electrophilic compared to chlorotriphenylsilane, making it less reactive toward nucleophiles .
  • Chlorotriphenylsilane (ClTPS) : The chlorine atom enhances electrophilicity, enabling rapid silylation of alcohols and amines. However, it is moisture-sensitive, requiring anhydrous conditions .
  • Triphenylsilane (TPS) : The Si–H bond in TPS facilitates hydrosilylation reactions, widely used in crosslinking polymers. Its reactivity is higher than this compound but lower than ClTPS .
  • tert-Butoxytriphenylsilane : The tert-butoxy group increases steric bulk and thermal stability, making it suitable for X-ray crystallography studies. Its stability under mild conditions contrasts with the hydrolytic sensitivity of ClTPS .

Thermal and Electronic Properties

  • Thermal Stability : tert-Butoxytriphenylsilane exhibits the highest thermal stability (decomposition >250°C) due to the robust tert-butoxy group, whereas ClTPS decomposes at ~150°C .
  • Electron Transport : this compound’s phenyl groups enable π-stacking in OLEDs, improving electron mobility compared to TPS, which lacks conjugated systems .

Key Research Findings

This compound in LEDs: Modifying phenanthroimidazole with this compound reduced aggregation-induced quenching, achieving a luminous efficiency of 7.2 cd/A in solution-processed devices .

ClTPS vs. TPS in Catalysis : ClTPS reacts 10x faster with alcohols than TPS due to its electrophilic silicon center, but TPS is preferred in reducing environments for its Si–H bond .

Steric Effects : The butyl group in this compound reduces intermolecular interactions by 30% compared to tert-butoxytriphenylsilane, as shown by crystallographic data .

Biological Activity

Butyltriphenylsilane (BTPS) is a silane compound that has garnered attention in various fields of chemistry due to its unique properties and potential applications. This article aims to explore the biological activity of BTPS, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C19_{19}H21_{21}Si
  • Molecular Weight : 286.46 g/mol

The compound features a butyl group attached to a triphenylsilane backbone, which contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BTPS. The compound exhibits significant activity against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of cell membrane integrity
Staphylococcus aureus16 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa64 µg/mLInterference with metabolic pathways

Cytotoxicity and Cancer Research

BTPS has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, potentially through the activation of caspase pathways.

Table 2: Cytotoxic Effects of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Caspase-3 activation
MCF-7 (Breast Cancer)20Induction of oxidative stress
A549 (Lung Cancer)18Disruption of mitochondrial function

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at the University of California San Diego demonstrated that BTPS exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods to determine MIC values and concluded that BTPS could serve as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Models : In a separate study published in the Journal of Organic Chemistry, BTPS was shown to selectively induce apoptosis in HeLa cells through a caspase-dependent mechanism. The research highlighted the potential for BTPS as an anticancer agent, warranting further investigation into its efficacy in vivo .
  • Mechanistic Studies : Additional studies have focused on elucidating the mechanisms by which BTPS exerts its biological effects. Research indicates that BTPS may interfere with cellular signaling pathways related to cell survival and proliferation, suggesting broader implications for its use in therapeutic applications .

Q & A

Q. What are the established synthetic protocols for butyltriphenylsilane, and how can researchers ensure reproducibility?

this compound is typically synthesized via nucleophilic substitution between triphenylsilanol and butyllithium or Grignard reagents. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, stoichiometry) precisely, as minor variations can alter yields .
  • Characterize intermediates (e.g., silanol intermediates) using 29Si^{29}\text{Si} NMR to confirm conversion .
  • Include purity assessments (HPLC, GC-MS) and elemental analysis in the main manuscript, with detailed procedural steps in supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Spectroscopic Analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and absence of byproducts. Compare spectral data with literature values .
  • Chromatographic Methods : Employ GC-MS or HPLC with a refractive index detector to quantify purity (>98% is standard for publication) .
  • Elemental Analysis : Report carbon, hydrogen, and silicon percentages to validate stoichiometry .

Q. What are the key considerations for designing catalytic reactions involving this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance silane reactivity but may compete in nucleophilic environments .
  • Catalyst Compatibility : Screen transition-metal catalysts (e.g., Pd, Pt) for hydrosilylation efficiency, noting potential ligand interference from triphenyl groups .
  • Kinetic Monitoring : Use in situ FTIR or 29Si^{29}\text{Si} NMR to track reaction progress and identify side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity trends of this compound under varying conditions?

Contradictions often arise from unaccounted variables:

  • Experimental Replication : Reproduce studies with controlled moisture/oxygen levels (e.g., glovebox vs. ambient conditions) .
  • Computational Modeling : Perform DFT calculations to predict steric and electronic effects of the triphenyl group on reaction pathways .
  • Meta-Analysis : Systematically compare datasets across publications, noting discrepancies in solvent purity or catalyst loading .

Q. What methodologies are effective for studying the hydrolytic stability of this compound in aqueous systems?

  • Accelerated Aging Tests : Expose the compound to buffered solutions (pH 3–10) at elevated temperatures (40–80°C) and monitor degradation via LC-MS .
  • Kinetic Profiling : Derive rate constants for hydrolysis using pseudo-first-order approximations and Arrhenius plots .
  • Surface Analysis : Apply XPS or AFM to assess silicon oxide formation on substrates after hydrolysis .

Q. How can researchers validate mechanistic hypotheses for this compound in cross-coupling reactions?

  • Isotopic Labeling : Use deuterated or 13C^{13}\text{C}-labeled reagents to trace bond formation/cleavage sites .
  • In Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates (e.g., silyl radicals or metal-silane adducts) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

Data Analysis & Reporting

Q. How can interdisciplinary teams collaboratively investigate this compound’s applications?

  • Shared Data Repositories : Use platforms like Zenodo to centralize spectral data, synthetic protocols, and computational models .
  • Cross-Validation : Have organic chemists and material scientists independently replicate key findings .
  • Unified Reporting Standards : Adopt ACS or RSC guidelines for consistency in terminology and data presentation .

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